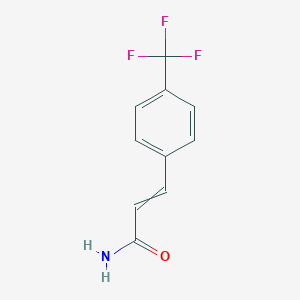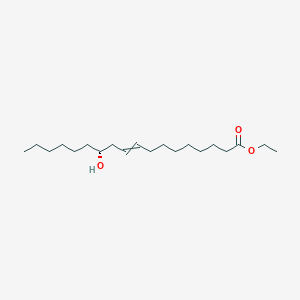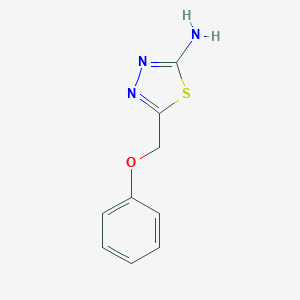
Bromfenac Ethyl Ester
Overview
Description
Mechanism of Action
Target of Action
Bromfenac Ethyl Ester primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The mode of action of this compound involves the inhibition of the COX enzymes . By inhibiting COX-1 and COX-2, this compound blocks the synthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. This results in a decrease in these mediators of inflammation and pain .
Pharmacokinetics
This compound’s pharmacokinetic properties include rapid absorption and extensive binding to plasma albumin . The peak plasma concentration is reached 0.5 hours after oral administration . The area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . Only small amounts of Bromfenac are eliminated unchanged, with the remaining drug being biotransformed into glucuronide metabolites which are excreted in urine and bile .
Biochemical Analysis
Biochemical Properties
Bromfenac Ethyl Ester interacts with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . As a nonsteroidal anti-inflammatory drug (NSAID), it works by inhibiting prostaglandin synthesis by blocking these enzymes . It preferably acts on COX-2 and only has a low affinity for COX-1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce neuroinflammation in microglia and astrocytes under elevated pressure conditions . In an ischemia–reperfusion (IR) glaucoma model, this compound led to the downregulation of inflammatory markers and necroptosis markers in astrocytes .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant temporal effects. For instance, in an integrated analysis of two multicentre, phase III studies, this compound was significantly more effective than placebo in reducing ocular inflammation and pain .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in an ischemia–reperfusion (IR) glaucoma model, this compound administration resulted in the improved survival of retinal ganglion cells (RGCs) and preservation of retinal function .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin synthesis, where it inhibits the cyclooxygenase (COX) enzymes . This could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
It is known that protein subcellular localization prediction is of great significance in bioinformatics and biological research . The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromfenac Ethyl Ester can be synthesized through the esterification of 2-amino-3-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve high purity levels .
Types of Reactions:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, facilitated by a base such as sodium t-butoxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used under reflux conditions.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide is used, often at elevated temperatures.
Transesterification: Sodium t-butoxide or other strong bases are used under anhydrous conditions
Major Products:
Hydrolysis: 2-amino-3-(4-bromobenzoyl)benzoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohol derivatives
Scientific Research Applications
Bromfenac Ethyl Ester is extensively used in pharmaceutical research for the development of NSAIDs. Its derivatives are studied for their anti-inflammatory and analgesic properties. Additionally, it is used in the synthesis of various organic compounds and as a reagent in chemical reactions .
In the field of biology, this compound is used to study the effects of NSAIDs on cellular processes and inflammation pathways. In industrial applications, it is used in the production of fine chemicals and as an intermediate in the synthesis of other pharmaceutical compounds .
Comparison with Similar Compounds
Bromfenac: The parent compound of Bromfenac Ethyl Ester, used as an NSAID.
Flurbiprofen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to its specific ester structure, which can be hydrolyzed to release the active Bromfenac compound. This property allows for controlled release and targeted delivery in pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBAFRHKOXZRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)











